molecular formula C7H4F3IO B13054747 2-(Difluoromethoxy)-4-fluoro-1-iodobenzene

2-(Difluoromethoxy)-4-fluoro-1-iodobenzene

Cat. No.: B13054747
M. Wt: 288.01 g/mol
InChI Key: VNHCHDLDGBLSDZ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-fluoro-1-iodobenzene is an organofluorine compound characterized by the presence of difluoromethoxy, fluoro, and iodo substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-fluoro-1-iodobenzene, reacts with a difluoromethylating agent under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)-4-fluoro-1-iodobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of hydroxy derivatives or dehalogenated products.

    Cross-Coupling: Formation of biaryl compounds or other coupled products.

Biological Activity

2-(Difluoromethoxy)-4-fluoro-1-iodobenzene is an organofluorine compound notable for its unique structural features, which include a difluoromethoxy group, a fluoro substituent, and an iodo atom on a benzene ring. This compound has garnered interest in various fields, particularly in drug discovery and development due to its potential biological activities.

  • Molecular Formula : C9H7F3I
  • Molecular Weight : 288.01 g/mol
  • Structural Features :
    • Difluoromethoxy group enhances lipophilicity.
    • Fluoro and iodo substituents contribute to unique reactivity patterns.

Biological Activity

The biological activity of this compound has been primarily explored in medicinal chemistry. Its interactions with various biological targets are crucial for understanding its potential therapeutic applications.

The compound's lipophilicity and metabolic stability, attributed to the difluoromethoxy group, allow it to interact favorably with specific molecular targets. This interaction may modulate enzyme activity or receptor binding, which is essential for its efficacy as a therapeutic agent.

Binding Affinity Studies

Recent studies have focused on the binding affinity of this compound to various enzymes and receptors. The difluoromethoxy group significantly influences these binding interactions compared to other functional groups, enhancing the compound's potential as a drug candidate.

Comparison with Similar Compounds

The following table summarizes some structurally similar compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
1-(Trifluoromethoxy)-2-fluoro-4-iodobenzeneTrifluoromethoxy instead of difluoromethoxyDifferent reactivity due to trifluoro group
1-(Difluoromethoxy)-2-chloro-4-iodobenzeneChloro group instead of fluoroVariations in chemical behavior due to chlorine
4-Fluoro-1-iodo-2-methoxybenzeneMethoxy instead of difluoromethoxyDifferent electronic properties affecting reactivity
1,2-Difluoro-4-methylbenzeneMethyl group instead of difluoromethoxyChanges in steric hindrance and electronic effects

Pharmacokinetic Studies

Pharmacokinetic studies have shown that the presence of halogen substituents can significantly affect the absorption, distribution, metabolism, and excretion (ADME) properties of compounds. For instance, compounds with difluoromethoxy groups generally exhibit higher permeability compared to their trifluorinated counterparts .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits promising activity against certain cancer cell lines. The compound's ability to inhibit glycolysis has been highlighted as a potential mechanism for its anti-cancer effects .

Properties

Molecular Formula

C7H4F3IO

Molecular Weight

288.01 g/mol

IUPAC Name

2-(difluoromethoxy)-4-fluoro-1-iodobenzene

InChI

InChI=1S/C7H4F3IO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H

InChI Key

VNHCHDLDGBLSDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)F)I

Origin of Product

United States

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